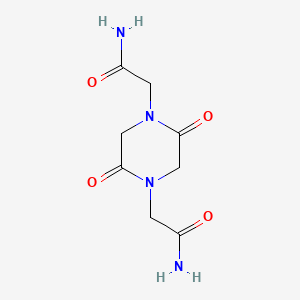
1,4-Piperazinediacetamide, 2,5-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-Piperazinediacetamide, 2,5-dioxo- can be achieved through several methods. One common method involves the reaction of nitrilotriacetic acid with 2,6-disubstituted aniline derivatives using triphenylphosphite as a coupling reagent . This reaction leads to the formation of 3,5-dioxo-1-piperazine intramolecular coupling products
Chemical Reactions Analysis
1,4-Piperazinediacetamide, 2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can yield various substituted products.
Scientific Research Applications
1,4-Piperazinediacetamide, 2,5-dioxo- has several scientific research applications, including:
Biology: This compound is used in biological research to study the effects of impurities in biological systems.
Medicine: It is used in pharmaceutical research to study the stability and purity of drug formulations.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediacetamide, 2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
1,4-Piperazinediacetamide, 2,5-dioxo- can be compared with other similar compounds, such as:
3,6-Dioxo-2,5-piperazinediacetamide: This compound has a similar structure and is used in similar applications.
Asparagine Impurity 1: Another related compound used as a reference standard in analytical chemistry.
Carbinoxamine Impurity 9: A compound with similar chemical properties and applications.
The uniqueness of 1,4-Piperazinediacetamide, 2,5-dioxo- lies in its specific structure and its use as a reference standard in various scientific research applications.
Properties
CAS No. |
185196-70-7 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)-2,5-dioxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-11-3-8(16)12(2-6(10)14)4-7(11)15/h1-4H2,(H2,9,13)(H2,10,14) |
InChI Key |
OKLBOAKBVMUVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















